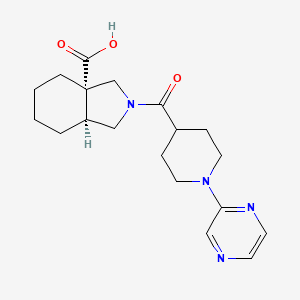![molecular formula C21H22N4O2 B7341802 N-[(3R)-1-acetylpyrrolidin-3-yl]-1-(3-methylphenyl)benzimidazole-5-carboxamide](/img/structure/B7341802.png)
N-[(3R)-1-acetylpyrrolidin-3-yl]-1-(3-methylphenyl)benzimidazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3R)-1-acetylpyrrolidin-3-yl]-1-(3-methylphenyl)benzimidazole-5-carboxamide, also known as ABT-888, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are involved in DNA repair mechanisms, and their inhibition by ABT-888 has been shown to sensitize cancer cells to DNA-damaging agents.
作用機序
N-[(3R)-1-acetylpyrrolidin-3-yl]-1-(3-methylphenyl)benzimidazole-5-carboxamide inhibits PARP enzymes, which are involved in DNA repair mechanisms. When DNA is damaged, PARP enzymes are activated to repair the damage. Inhibition of PARP enzymes by this compound prevents the repair of DNA damage, leading to the accumulation of DNA damage and ultimately cell death. This mechanism of action has been shown to sensitize cancer cells to DNA-damaging agents, as cancer cells have a higher rate of DNA damage than normal cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of PARP enzymes, this compound has been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate the immune response. This compound has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
実験室実験の利点と制限
N-[(3R)-1-acetylpyrrolidin-3-yl]-1-(3-methylphenyl)benzimidazole-5-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of PARP enzymes, making it a useful tool for studying the role of PARP enzymes in DNA repair mechanisms. This compound has also been shown to have low toxicity, making it suitable for in vivo studies. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. In addition, this compound has a short half-life, which can make it difficult to maintain a consistent concentration over time.
将来の方向性
There are several future directions for research on N-[(3R)-1-acetylpyrrolidin-3-yl]-1-(3-methylphenyl)benzimidazole-5-carboxamide. One area of research is the development of more potent and selective PARP inhibitors. Another area of research is the identification of biomarkers that can predict the response to PARP inhibitors. In addition, there is a need for further studies on the use of PARP inhibitors in combination with other therapies, such as immunotherapy. Finally, there is a need for studies on the long-term effects of PARP inhibition, particularly on the risk of secondary cancers.
合成法
N-[(3R)-1-acetylpyrrolidin-3-yl]-1-(3-methylphenyl)benzimidazole-5-carboxamide can be synthesized through a series of chemical reactions starting from 3-methylbenzoic acid. The synthesis involves several steps, including the formation of key intermediates such as 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid and N-(3-methylphenyl)-1H-pyrrole-2-carboxamide. The final step involves the coupling of N-(3-methylphenyl)-1H-pyrrole-2-carboxamide with 5-carboxy-1H-benzimidazole-1-acetic acid to form this compound.
科学的研究の応用
N-[(3R)-1-acetylpyrrolidin-3-yl]-1-(3-methylphenyl)benzimidazole-5-carboxamide has been extensively studied for its potential in cancer therapy. Its ability to sensitize cancer cells to DNA-damaging agents has been demonstrated in preclinical studies and clinical trials. This compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in various types of cancer, including breast, ovarian, and lung cancer. In addition to its use in cancer therapy, this compound has also been studied for its potential in the treatment of neurodegenerative diseases and inflammation.
特性
IUPAC Name |
N-[(3R)-1-acetylpyrrolidin-3-yl]-1-(3-methylphenyl)benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-14-4-3-5-18(10-14)25-13-22-19-11-16(6-7-20(19)25)21(27)23-17-8-9-24(12-17)15(2)26/h3-7,10-11,13,17H,8-9,12H2,1-2H3,(H,23,27)/t17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULZUQIVQSSUEL-QGZVFWFLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=NC3=C2C=CC(=C3)C(=O)NC4CCN(C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C=NC3=C2C=CC(=C3)C(=O)N[C@@H]4CCN(C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[(2R,3S)-1-cyclopropyl-2-(1-methylimidazol-2-yl)-6-oxopiperidin-3-yl]methyl]-1-methylsulfanylcyclopropane-1-carboxamide](/img/structure/B7341720.png)
![(2R,4R)-1-acetyl-N-[[1-(cyclopropylmethyl)piperidin-3-yl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B7341725.png)
![2-[(2R)-2-methyl-3-phenylpropanoyl]-3,4-dihydro-1H-isoquinoline-5-carboxamide](/img/structure/B7341732.png)
![5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]pyrido[3,4-b]pyrazine](/img/structure/B7341746.png)
![methyl 3-[[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]amino]methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate](/img/structure/B7341751.png)
![2-[4-[(3aR,6aR)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carbonyl]phenoxy]acetic acid](/img/structure/B7341759.png)
![(5S)-1-[2-(2-methylpropyl)pyrazole-3-carbonyl]-5-phenylpyrrolidine-2-carboxylic acid](/img/structure/B7341765.png)
![(3aS,7aS)-2-[2-(2,3-dihydro-1-benzofuran-5-yl)acetyl]-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylic acid](/img/structure/B7341769.png)
![(2R)-2-[[5-(difluoromethyl)-2-fluorobenzoyl]amino]propanoic acid](/img/structure/B7341776.png)
![(2S,6S)-2,4-dimethyl-6-[3-[3-(methylsulfanylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]morpholine](/img/structure/B7341781.png)
![3-[(2-Hydroxy-4-methoxybenzoyl)-methylamino]cyclobutane-1-carboxylic acid](/img/structure/B7341785.png)
![6-(azetidin-1-yl)-N-[4-(pyridin-2-ylamino)cyclohexyl]pyridine-3-carboxamide](/img/structure/B7341790.png)
![(2R,6R)-2-[3-(3-bromo-1-benzothiophen-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethylmorpholine](/img/structure/B7341793.png)
